

Application Notes & Protocols: Structural Elucidation of α -L-ribofuranose by NMR Spectroscopy

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Compound of Interest

Compound Name: *α -L-ribofuranose*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique for the structural elucidation of carbohydrates.[1] For complex molecules like **α -L-ribofuranose**, a five-membered ring sugar, NMR provides detailed information about the atomic connectivity, stereochemistry, and conformation in solution. This document provides detailed application notes and protocols for the structural determination of **α -L-ribofuranose** using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data for α -L-ribofuranose

The following tables summarize the expected quantitative ^1H and ^{13}C NMR data for **α -L-ribofuranose** in D_2O . It is important to note that in aqueous solution, ribose exists in equilibrium between its furanose and pyranose forms, each with α and β anomers. The data presented here pertains specifically to the **α -L-ribofuranose** anomer. The ^{13}C NMR data is adapted from studies on D-ribose, as enantiomers exhibit identical NMR spectra.[2] The ^1H NMR data is compiled from analyses of ribose anomeric mixtures.[3][4]

Table 1: ^{13}C NMR Chemical Shifts for **α -L-ribofuranose** in D_2O . [2]

Carbon Atom	Chemical Shift (δ) ppm
C1	97.8
C2	72.4
C3	71.5
C4	84.5
C5	62.9

Table 2: ^1H NMR Chemical Shifts and Coupling Constants for **alpha-L-ribofuranose** in D_2O .[\[3\]](#)
[\[4\]](#)[\[5\]](#)

Proton	Chemical Shift (δ) ppm (approx.)	Multiplicity	Coupling Constant (J) Hz (approx.)
H1	5.22	d	~ 4.5 ($^3J_{\text{H1,H2}}$)
H2	4.10	dd	~ 4.5 ($^3J_{\text{H1,H2}}$), ~ 5.0 ($^3J_{\text{H2,H3}}$)
H3	4.02	dd	~ 5.0 ($^3J_{\text{H2,H3}}$), ~ 6.0 ($^3J_{\text{H3,H4}}$)
H4	4.20	m	-
H5a	3.75	dd	~ 12.0 ($^2J_{\text{H5a,H5b}}$), ~ 3.0 ($^3J_{\text{H4,H5a}}$)
H5b	3.68	dd	~ 12.0 ($^2J_{\text{H5a,H5b}}$), ~ 4.0 ($^3J_{\text{H4,H5b}}$)

Note: Chemical shifts and coupling constants for protons can exhibit slight variations depending on experimental conditions such as temperature, pH, and concentration.

Experimental Protocols

2.1 Sample Preparation

- Dissolution: Dissolve 5-10 mg of **alpha-L-ribofuranose** in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).
- Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups) and minimize the HDO signal, lyophilize the sample by freezing and drying under vacuum. Re-dissolve the sample in fresh D₂O. Repeat this process 2-3 times.
- Final Preparation: After the final lyophilization, dissolve the sample in the final volume of D₂O.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing ($\delta = 0.00$ ppm).

2.2 1D NMR Spectroscopy

- ¹H NMR:
 - Purpose: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrals.
 - Typical Parameters:
 - Spectrometer Frequency: 500 MHz or higher for better resolution.
 - Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
 - Solvent Presaturation: Use a presaturation sequence to suppress the residual HDO signal.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.

- ^{13}C NMR:
 - Purpose: To determine the number of unique carbon atoms in the molecule.
 - Typical Parameters:
 - Spectrometer Frequency: 125 MHz (for a 500 MHz ^1H instrument).
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

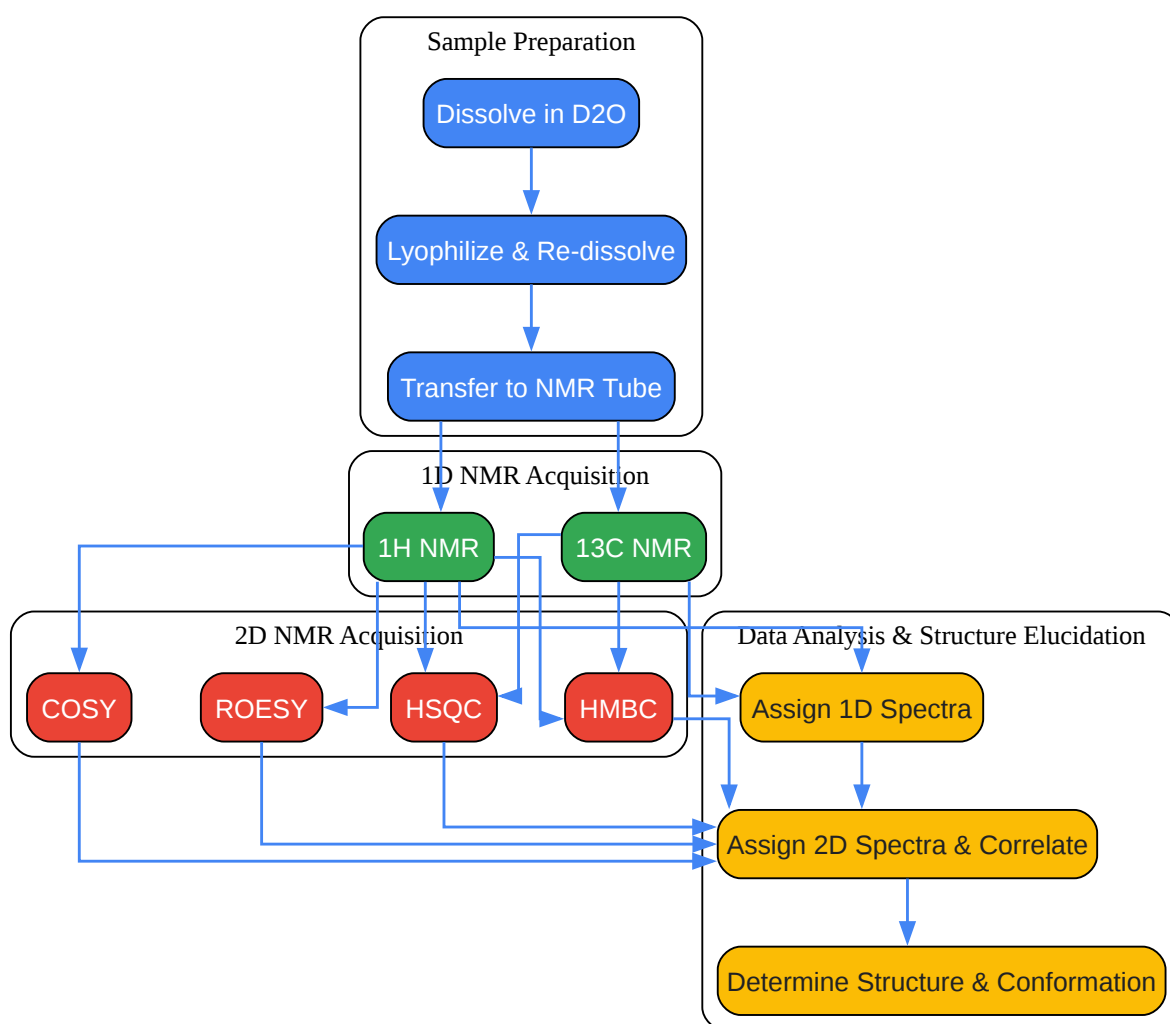
2.3 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - Purpose: To identify scalar-coupled protons, typically those on adjacent carbons (^2JHH and ^3JHH). This helps in tracing the proton spin systems within the furanose ring.
 - Typical Parameters:
 - Pulse Sequence: 'cosygpcqf'.
 - Spectral Width: Cover the entire proton chemical shift range.
 - Number of Increments: 256-512 in the indirect dimension (t_1).
 - Number of Scans per Increment: 4-16.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond correlations between protons and their attached carbons.
 - Typical Parameters:

- Pulse Sequence: 'hsqcedetgpsisp2.3' (for multiplicity editing, which distinguishes CH/CH₃ from CH₂ groups).
- ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
- Number of Increments: 128-256 in the ¹³C dimension.
- Number of Scans per Increment: 8-32.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and confirming the overall carbon skeleton.
 - Typical Parameters:
 - Pulse Sequence: 'hmbcgpplndqf'.
 - Long-Range Coupling Constant: Optimized for an average ⁿJCH coupling (e.g., 8 Hz).
 - Number of Increments: 256-512 in the ¹³C dimension.
 - Number of Scans per Increment: 16-64.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
 - Purpose: To identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For molecules of the size of a monosaccharide, ROESY often provides more reliable results than NOESY.
 - Typical Parameters (ROESY):
 - Pulse Sequence: 'roesygpqh'.
 - Mixing Time: 100-500 ms.

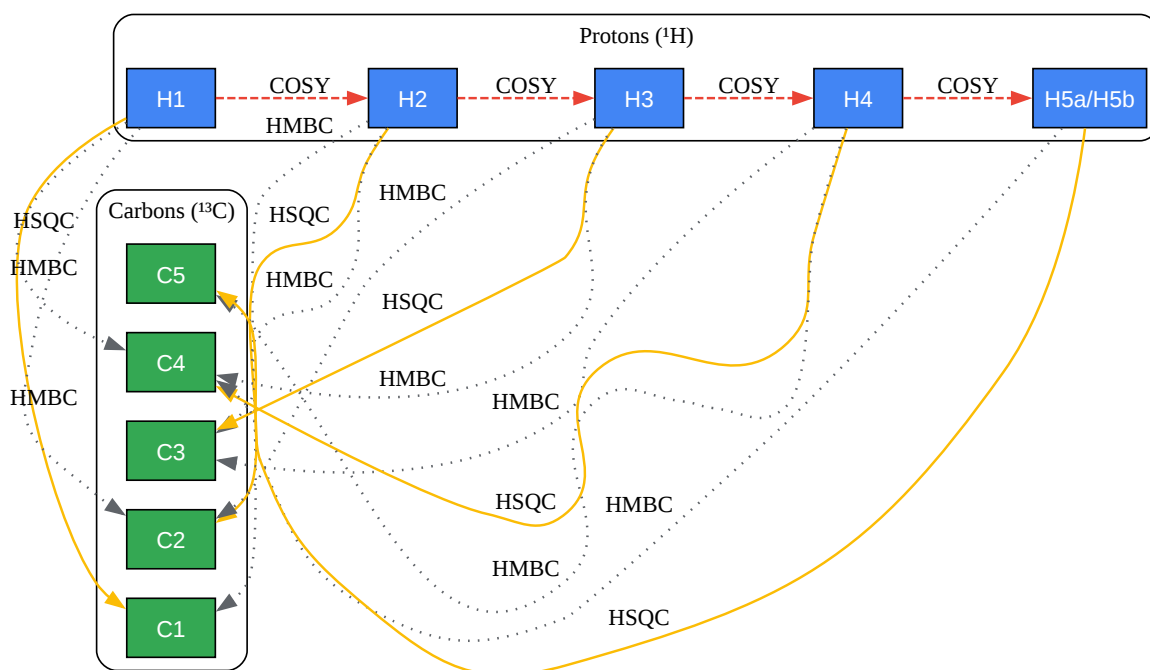
- Number of Increments: 256-512 in the indirect dimension.
- Number of Scans per Increment: 8-32.

Mandatory Visualizations



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Caption: Experimental Workflow for NMR-based Structural Elucidation.

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Caption: Key NMR Signaling Correlations for **alpha-L-ribofuranose**.

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References

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